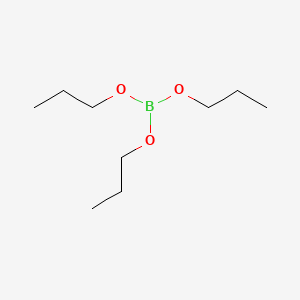
Methyl N-(2,6-dimethylphenyl)-DL-alaninate
Overview
Description
Methyl N-(2,6-dimethylphenyl)-DL-alaninate, also known as MDA, is a chemical compound that has been widely studied in scientific research due to its potential use in various fields. This compound is a derivative of alanine, an amino acid that is commonly found in proteins. MDA has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mechanism Of Action
Methyl N-(2,6-dimethylphenyl)-DL-alaninate has been shown to interact with various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Methyl N-(2,6-dimethylphenyl)-DL-alaninate has also been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
Methyl N-(2,6-dimethylphenyl)-DL-alaninate has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. Methyl N-(2,6-dimethylphenyl)-DL-alaninate has also been shown to have neuroprotective effects, which may be due to its ability to inhibit acetylcholinesterase and interact with GABA receptors.
Advantages And Limitations For Lab Experiments
Methyl N-(2,6-dimethylphenyl)-DL-alaninate has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields and purity. Methyl N-(2,6-dimethylphenyl)-DL-alaninate is also stable under various conditions and can be stored for extended periods. However, one limitation of Methyl N-(2,6-dimethylphenyl)-DL-alaninate is that it can be toxic at high concentrations, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of Methyl N-(2,6-dimethylphenyl)-DL-alaninate. One area of research is the development of new methods for the synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate and its derivatives. Another area of research is the study of the biological activity of Methyl N-(2,6-dimethylphenyl)-DL-alaninate and its potential use as a therapeutic agent. Additionally, the study of the mechanism of action of Methyl N-(2,6-dimethylphenyl)-DL-alaninate and its interactions with various enzymes and receptors may lead to the development of new drugs and treatments for various diseases.
Scientific Research Applications
Methyl N-(2,6-dimethylphenyl)-DL-alaninate has been used in scientific research for various applications, including as a building block for the synthesis of peptides and proteins. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. Methyl N-(2,6-dimethylphenyl)-DL-alaninate has been used as a ligand in catalysis and as a reagent for the synthesis of various compounds.
properties
IUPAC Name |
methyl 2-(2,6-dimethylanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-6-5-7-9(2)11(8)13-10(3)12(14)15-4/h5-7,10,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOYGRJJOGVQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967346 | |
| Record name | Methyl N-(2,6-dimethylphenyl)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2,6-dimethylphenyl)-DL-alaninate | |
CAS RN |
52888-49-0 | |
| Record name | N-(2,6-Dimethylphenyl)alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52888-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-(2,6-dimethylphenyl)-DL-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052888490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-(2,6-dimethylphenyl)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-(2,6-dimethylphenyl)-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)
